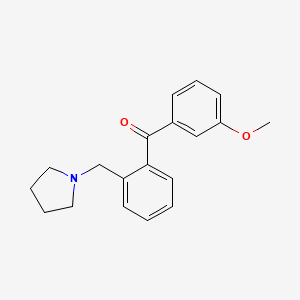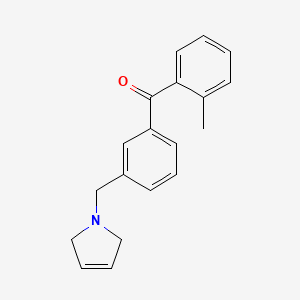
3'-Methoxy-2-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Methoxy-2-pyrrolidinomethyl benzophenone" has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that might be expected for the compound . For instance, the study of a pyrrole derivative in paper and the metabolite of benzophenone-3 in paper provide valuable information on the structural and chemical characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of a pyrrole derivative . This process might be similar to the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone," which could potentially be synthesized through a catalyzed coupling reaction. The use of natural hydroxyapatite as a catalyst in the synthesis of the pyrrole derivative suggests that eco-friendly and sustainable catalysts could be explored for the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" as well.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These methods could be applied to "3'-Methoxy-2-pyrrolidinomethyl benzophenone" to elucidate its structure. Theoretical calculations, such as those performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, could predict structural parameters and vibrational frequencies, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The chemical behavior of benzophenone derivatives can be complex, as evidenced by the formation of various metabolites when benzophenone-3 is incubated with liver microsomes . The metabolites formed, such as 5-hydroxylated and 4-desmethylated benzophenone, indicate that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" could also undergo metabolic transformations, potentially leading to a variety of products depending on the conditions and enzymes involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" can be inferred from related studies. For example, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" might also exhibit similar properties . Additionally, the molecular electrostatic potential (MEP) and Hirshfeld surface analysis can provide insights into the intermolecular interactions and surface properties of the compound . These analyses could be crucial in understanding the reactivity and potential applications of "3'-Methoxy-2-pyrrolidinomethyl benzophenone."
Applications De Recherche Scientifique
UV Protection and Environmental Impact
- UV Protection and Reproductive Toxicity : 3'-Methoxy-2-pyrrolidinomethyl benzophenone, also known as benzophenone-3 (BP-3), is commonly used in skincare as a UV filter and as a food additive. Research indicates that high levels of BP-3 exposure may be linked to reproductive toxicity in humans and animals, including altered birth weights and hormonal imbalances due to its endocrine-disrupting effects (Ghazipura et al., 2017).
- Metabolism and Endocrine-Disrupting Activity : Studies on BP-3 metabolism in liver microsomes and its estrogenic and anti-androgenic activities have shown that its metabolites can exhibit varying degrees of hormonal activity. This underscores the potential endocrine-disrupting impact of BP-3 and its derivatives (Watanabe et al., 2015).
Water Treatment and Environmental Safety
- Water Treatment with Ferrate(VI) : BP-3 is found in aquatic environments due to its widespread use. The oxidation of BP-3 by aqueous ferrate(VI) has been explored, revealing insights into reaction kinetics and product identification, critical for assessing the environmental impact and removal efficiency of BP-3 in water treatment processes (Yang & Ying, 2013).
- Photocatalytic Degradation : Research on photocatalytic degradation of BP-3 using titanium dioxide particles in aqueous solutions has shown promise for removing BP-3 from water, thereby mitigating its endocrine-disrupting effects. This method has been optimized for different parameters such as pH, catalyst concentration, and the presence of hydrogen peroxide (Zúñiga-Benítez et al., 2016).
Chemical Analysis and Synthesis
- Synthesis of Arylazo-Methoxy-Diphenylmethanes : Benzophenone derivatives are used in the synthesis of various compounds. One study described the synthesis of arylazo-methoxy-diphenylmethanes from benzophenone arylhydrazones, highlighting the versatility of benzophenone derivatives in chemical synthesis (Gstach & Schantl, 1986).
Toxicology and Safety
- Dermal Administration in Rats : Investigating the disposition of BP-3 after dermal administration in rats provides insights into its bioavailability and metabolism. This research helps understand the skin absorption and potential systemic effects of BP-3, relevant for its safety assessment (Okereke et al., 1994).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWCJLUZIUGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643634 |
Source


|
| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-2-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-14-6 |
Source


|
| Record name | Methanone, (3-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)
![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)





